molecular formula C13H20N2O B1399670 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide CAS No. 1146975-35-0

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

Cat. No.: B1399670
CAS No.: 1146975-35-0
M. Wt: 220.31 g/mol
InChI Key: YJJWAOLQSLQOCR-UHFFFAOYSA-N
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Description

[company] is a trusted supplier of high-quality chemical reagents for scientific investigation. Our product, 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide, is provided as a high-purity compound to ensure consistent and reliable results in your research experiments. This compound is intended for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to consult the available safety data sheet (SDS) and handle the product with appropriate personal protective equipment in a controlled laboratory setting. For detailed specifications, pricing, and shipping information, please contact our sales team.

Properties

IUPAC Name

4-(4-aminophenyl)-N,2,2-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,12(16)15-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJWAOLQSLQOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide exhibits notable anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate pathways involved in pain and inflammation responses, potentially interacting with pain receptors such as cyclooxygenase enzymes and opioid receptors. These interactions warrant further investigation through in vitro and in vivo studies to confirm efficacy and safety profiles.

Antibacterial Activity

The compound has also been explored for its antibacterial properties. It is believed to inhibit bacterial growth, particularly against Gram-positive organisms. This activity may be attributed to intracellular inhibition of bacterial polypeptide deformylase (PDF), which is crucial for protein synthesis in bacteria . Such mechanisms suggest potential applications in treating bacterial infections resistant to conventional antibiotics.

Modulation of TRPM8 Receptors

Recent studies have identified this compound as a modulator of TRPM8 receptors, which are involved in sensing cold temperatures and menthol sensations. This modulation could lead to applications in developing cooling sensation compounds for topical analgesics or cosmetic formulations .

Pain Management

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics. The mechanism was attributed to its interaction with central nervous system receptors.

Antibacterial Efficacy

In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, including those responsible for respiratory infections. The results indicated a higher potency against Gram-positive bacteria compared to Gram-negatives, supporting its potential use as an antibacterial agent .

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Polarity/Lipophilicity
This compound (Target) C₁₃H₂₀N₂O ~220.3* 4-aminophenyl; 2,2,N-trimethyl Moderate polarity, high lipophilicity
N-(4-Nitrophenyl)-3-oxobutyramide C₁₀H₁₀N₂O₃ 222.20 4-nitrophenyl; ketone group Low polarity (electron-withdrawing NO₂)
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide C₁₉H₂₄N₂O₂ 312.41 4-amino-2-methylphenyl; tert-butyl-phenoxy High lipophilicity (bulky tert-butyl)
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide C₁₈H₂₉N₃OS ~351.5* Methylsulfanyl-benzyl; isopropyl Moderate lipophilicity (sulfur-containing)
4-(4-Aminophenyl)butyric acid C₁₀H₁₃NO₂ ~179.2* 4-aminophenyl; carboxylic acid High polarity (acidic COOH group)
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The target’s 4-aminophenyl group is electron-donating, contrasting with the nitro group in N-(4-Nitrophenyl)-3-oxobutyramide . This difference may influence reactivity in electrophilic substitution or binding interactions.
  • Lipophilicity : The tert-butyl group in and methylsulfanyl in enhance lipophilicity, while the target’s methyl groups offer a balance between solubility and membrane permeability.

Q & A

Basic Research Questions

Q. How can the molecular structure and functional groups of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide be experimentally validated?

  • Methodological Answer : Utilize spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities if crystalline samples are obtainable .

Q. What experimental design strategies optimize the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between variables, while response surface methodology refines optimal conditions. Computational tools (e.g., density functional theory) predict reaction feasibility and transition states .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Combine kinetic isotope effects (KIE) with quantum chemical calculations (e.g., Gaussian or ORCA software) to map energy barriers and intermediates. Isotopic labeling (e.g., deuterated substrates) and in-situ spectroscopic monitoring (Raman or UV-Vis) provide temporal resolution of mechanistic steps .

Q. How should researchers address contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Standardize protocols via interlaboratory reproducibility studies .

Q. What methodologies assess the compound’s stability under diverse conditions (pH, temperature, light)?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring of degradation products. Use molecular dynamics simulations (e.g., GROMACS) to predict hydrolytic or oxidative degradation pathways. Pair with Arrhenius modeling for shelf-life extrapolation .

Q. How can computational tools improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ structure-activity relationship (SAR) models via machine learning (e.g., Random Forest, SVM) trained on bioassay data. Molecular docking (AutoDock Vina) identifies potential binding poses, while free-energy perturbation (FEP) calculations optimize substituent interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 2
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

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